molecular formula C7H12O B2915698 (1-methylcyclopent-3-en-1-yl)methanol CAS No. 175911-71-4

(1-methylcyclopent-3-en-1-yl)methanol

Cat. No.: B2915698
CAS No.: 175911-71-4
M. Wt: 112.172
InChI Key: IVEREFGMJHLAJR-UHFFFAOYSA-N
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Description

(1-methylcyclopent-3-en-1-yl)methanol: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize (1-methylcyclopent-3-en-1-yl)methanol involves the hydroboration-oxidation of 1-methylcyclopent-3-ene. The reaction proceeds as follows:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-methylcyclopent-3-en-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form (1-methylcyclopent-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl₂).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂).

Major Products:

    Oxidation: (1-methylcyclopent-3-en-1-yl)aldehyde or (1-methylcyclopent-3-en-1-yl)ketone.

    Reduction: (1-methylcyclopent-3-en-1-yl)methane.

    Substitution: (1-methylcyclopent-3-en-1-yl)methyl chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-methylcyclopent-3-en-1-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the metabolic pathways and enzyme interactions involving cyclopentene derivatives.

Medicine:

    Drug Development: Research is ongoing to explore the potential of this compound as a precursor in the synthesis of novel therapeutic agents.

Industry:

    Fragrance Industry: Due to its pleasant odor, this compound is used as a fragrance ingredient in perfumes and personal care products.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of (1-methylcyclopent-3-en-1-yl)methanol depends on its application. In biochemical studies, it interacts with specific enzymes, altering their activity and providing insights into metabolic processes. In the fragrance industry, its mechanism involves volatilization and interaction with olfactory receptors to produce a sensory response.

Comparison with Similar Compounds

    (2,4,6-Trimethylcyclohex-3-en-1-yl)methanol: Similar structure but with additional methyl groups on the cyclohexene ring.

    (4-Isopropylphenyl)methanol: Contains a phenyl ring instead of a cyclopentene ring.

    (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol: Features an indene ring system.

Uniqueness:

    Structural Uniqueness: (1-methylcyclopent-3-en-1-yl)methanol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties.

    Functional Versatility: The presence of both a hydroxyl group and a cyclopentene ring allows for diverse chemical reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

(1-methylcyclopent-3-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEREFGMJHLAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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